4-[(3-Methylbutan-2-yl)oxy]pyrimidin-5-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methylbutan-2-yl)oxy]pyrimidin-5-amine typically involves the reaction of pyrimidine derivatives with 3-methylbutan-2-ol under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methylbutan-2-yl)oxy]pyrimidin-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce amine derivatives .
Scientific Research Applications
4-[(3-Methylbutan-2-yl)oxy]pyrimidin-5-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3-Methylbutan-2-yl)oxy]pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Methylbutan-2-yl)oxy]pyrimidin-4-amine
- 4-[(3-Methylbutan-2-yl)oxy]pyrimidin-6-amine
- 4-[(3-Methylbutan-2-yl)oxy]pyrimidin-2-amine
Uniqueness
4-[(3-Methylbutan-2-yl)oxy]pyrimidin-5-amine is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C9H15N3O |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
4-(3-methylbutan-2-yloxy)pyrimidin-5-amine |
InChI |
InChI=1S/C9H15N3O/c1-6(2)7(3)13-9-8(10)4-11-5-12-9/h4-7H,10H2,1-3H3 |
InChI Key |
STCFSWSBJOCIOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)OC1=NC=NC=C1N |
Origin of Product |
United States |
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